molecular formula C24H20N2O5 B15183338 Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- CAS No. 149990-79-4

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-

Cat. No.: B15183338
CAS No.: 149990-79-4
M. Wt: 416.4 g/mol
InChI Key: COFLNRDIMWAUBQ-SILNSSARSA-N
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Description

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is a complex organic compound with a unique structure that combines multiple functional groups

Properties

CAS No.

149990-79-4

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

(Z)-4-hydroxy-N'-(2-hydroxy-2,2-diphenylacetyl)-2-oxo-4-phenylbut-3-enehydrazide

InChI

InChI=1S/C24H20N2O5/c27-20(17-10-4-1-5-11-17)16-21(28)22(29)25-26-23(30)24(31,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,27,31H,(H,25,29)(H,26,30)/b20-16-

InChI Key

COFLNRDIMWAUBQ-SILNSSARSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- typically involves multiple steps. One common method starts with the preparation of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl- through the reaction of benzaldehyde with sodium cyanide, followed by hydrolysis. The next step involves the condensation of this intermediate with 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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